molecular formula C5H10N2OS2 B1436950 3-(2,2-Dimethylhydrazinyl)-3-thioxopropanethioic O-acid CAS No. 98069-74-0

3-(2,2-Dimethylhydrazinyl)-3-thioxopropanethioic O-acid

Cat. No. B1436950
CAS RN: 98069-74-0
M. Wt: 178.3 g/mol
InChI Key: IZPSSZIZMCKAHC-UHFFFAOYSA-N
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Description

The description of a chemical compound usually includes its IUPAC name, common names, and structural formula.



Synthesis Analysis

This involves the study of how the compound is synthesized, including the reactants, conditions, and catalysts used in the reaction.



Molecular Structure Analysis

This involves the study of the compound’s molecular geometry, bond lengths and angles, and electronic structure.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.



Physical And Chemical Properties Analysis

This involves studying the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as acidity, basicity, and reactivity).


Scientific Research Applications

  • Synthesis of Heterocyclic Compounds : A study by Abbas et al. (2006) detailed the synthesis of tetracyclic fused tetrazines and thiadiazines through a reaction involving a compound similar to 3-(2,2-Dimethylhydrazinyl)-3-thioxopropanethioic O-acid. This synthesis process is significant for developing new chemical entities with potential biological activities (Abbas, Riyadh, Abdallah, & Gomha, 2006).

  • Formation of Imidazolidine Derivatives : Bremanis et al. (1987) described the formation of imidazolidine derivatives from a similar compound through reactions with allyl and phenyl isothiocyanates. These derivatives have potential applications in various fields of organic chemistry (Bremanis, Ķemme, Kalvin'sh, Liepin'sh, Lukevits, & Bleidelis, 1987).

  • Antioxidant Properties : Kagan et al. (1992) explored the antioxidant properties of thioctic and dihydrolipoic acids, substances related to the compound . Their study highlighted the role of these acids in reducing peroxyl, ascorbyl, and chromanoxyl radicals, indicating their potential use in therapeutic applications (Kagan, Shvedova, Serbinova, Khan, Swanson, Powell, & Packer, 1992).

  • Inhibition of Tyrosine Kinase Activity : Research by Thompson et al. (1993) focused on the structure-activity relationships in the inhibition of epidermal growth factor receptor tyrosine kinase by derivatives of a similar compound. This study is significant for the development of new cancer therapies (Thompson, Rewcastle, Tercel, Dobrusin, Fry, Kraker, & Denny, 1993).

  • Synthesis of Biologically Active Compounds : Orlinskii (1996) discussed the synthesis of 3-(aminothiocarbonylthio)propanoic acids, intermediates in creating biologically active 2-thioxo-l,3thiazan-4-ones. This process is essential for developing pharmaceuticals and other biologically active substances (Orlinskii, 1996).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact.


Future Directions

This involves predicting or suggesting future research directions, such as potential applications of the compound or new reactions it could undergo.


properties

IUPAC Name

3-(2,2-dimethylhydrazinyl)-3-sulfanylidenepropanethioic S-acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2OS2/c1-7(2)6-4(9)3-5(8)10/h3H2,1-2H3,(H,6,9)(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZPSSZIZMCKAHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)NC(=S)CC(=O)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,2-Dimethylhydrazinyl)-3-thioxopropanethioic O-acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2,2-Dimethylhydrazinyl)-3-thioxopropanethioic O-acid
Reactant of Route 2
3-(2,2-Dimethylhydrazinyl)-3-thioxopropanethioic O-acid
Reactant of Route 3
3-(2,2-Dimethylhydrazinyl)-3-thioxopropanethioic O-acid
Reactant of Route 4
3-(2,2-Dimethylhydrazinyl)-3-thioxopropanethioic O-acid
Reactant of Route 5
3-(2,2-Dimethylhydrazinyl)-3-thioxopropanethioic O-acid
Reactant of Route 6
3-(2,2-Dimethylhydrazinyl)-3-thioxopropanethioic O-acid

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